molecular formula C13H18N2O B12087859 1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one

1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B12087859
M. Wt: 218.29 g/mol
InChI Key: VZSMILLAQBMCHD-LLVKDONJSA-N
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Description

    1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one: , also known as ®-1-(3-methylpiperazin-1-yl)ethan-1-one , is a chemical compound with the following structure:

    C7H14N2O\text{C}_7\text{H}_{14}\text{N}_2\text{O}C7​H14​N2​O

  • It contains a piperazine ring and a phenyl group, making it an interesting molecule for various applications.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves the reaction of 3-methylpiperazine with acetophenone under appropriate conditions.

      Reaction Conditions: The reaction typically occurs in an organic solvent (such as ethanol or methanol) with an acid catalyst (e.g., hydrochloric acid).

      Industrial Production: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activity (e.g., as ligands for receptors).

      Medicine: May have applications in drug discovery due to its structural features.

      Industry: Used in the production of other compounds.

  • Mechanism of Action

    • The exact mechanism of action for this compound depends on its specific application.
    • If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
  • Comparison with Similar Compounds

      Similar Compounds: Other ketones, piperazine derivatives, and phenyl-containing compounds.

      Uniqueness: Its combination of a piperazine ring and a phenyl group sets it apart from many other compounds.

    Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may continue to emerge.

    Properties

    Molecular Formula

    C13H18N2O

    Molecular Weight

    218.29 g/mol

    IUPAC Name

    1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethanone

    InChI

    InChI=1S/C13H18N2O/c1-11-10-15(8-7-14-11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3/t11-/m1/s1

    InChI Key

    VZSMILLAQBMCHD-LLVKDONJSA-N

    Isomeric SMILES

    C[C@@H]1CN(CCN1)C(=O)CC2=CC=CC=C2

    Canonical SMILES

    CC1CN(CCN1)C(=O)CC2=CC=CC=C2

    Origin of Product

    United States

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